(S)-2-tert-Butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester
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Overview
Description
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group . The general reaction scheme is as follows:
Protection of the Amino Group: The amino group of the precursor is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected intermediate.
Esterification: The intermediate is then esterified with ethanol to yield the final product, (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety . The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Reduction: Sodium borohydride (NaBH4)
Major Products Formed
Deprotection: The removal of the Boc group yields the free amino acid derivative.
Substitution: Substituted amino acid derivatives with different functional groups.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)pentanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is unique due to its specific structure, which includes both a Boc-protected amino group and a keto group. This combination allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17)/t10-/m0/s1 |
InChI Key |
XKWHCBFPTFZGLK-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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